REACTION_CXSMILES
|
[Li+].C[Si]([N-][Si](C)(C)C)(C)C.[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([CH:18]([O:21][Si](C)(C)C)[C:19]#N)=[CH:14][CH:13]=1.[Cl:26][C:27]1[CH:32]=[C:31]([Cl:33])[CH:30]=[CH:29][C:28]=1CCl.Cl.[OH-].[K+]>C1COCC1>[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([C:18](=[O:21])[CH2:19][C:30]2[CH:29]=[CH:28][C:27]([Cl:26])=[CH:32][C:31]=2[Cl:33])=[CH:14][CH:13]=1 |f:0.1,5.6|
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(C#N)O[Si](C)(C)C
|
Name
|
|
Quantity
|
32.64 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)Cl)CCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
245 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
agitated for 1 hour with 170 ml of NaOH (2N)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to return to AT overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
After separation
|
Type
|
CUSTOM
|
Details
|
the organic phase is evaporated
|
Type
|
CUSTOM
|
Details
|
The DCM is evaporated off
|
Type
|
CUSTOM
|
Details
|
the expected compound is then crystallized from pentane
|
Type
|
CUSTOM
|
Details
|
38.6 g are obtained
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)C(CC1=C(C=C(C=C1)Cl)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |